![molecular formula C11H20ClN3O B1379203 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride CAS No. 1461713-91-6](/img/structure/B1379203.png)

2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

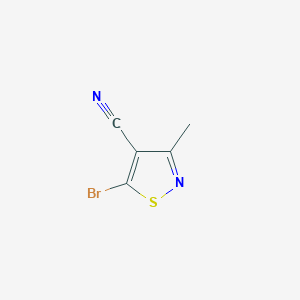

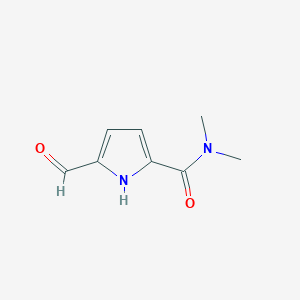

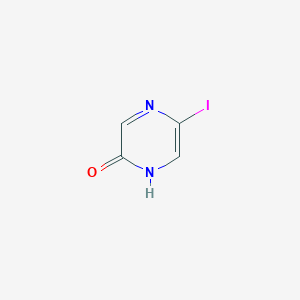

“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is a chemical compound with the molecular formula C11H20ClN3O . It is part of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing nitrogen and oxygen in their structures .

Molecular Structure Analysis

The molecular structure of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride” is characterized by a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .Scientific Research Applications

Medicinal Chemistry: Anticancer Applications

Oxadiazoles, including the specified compound, have been recognized for their potential in medicinal chemistry, particularly as anticancer agents . The presence of the oxadiazole ring can contribute to the pharmacophore, enhancing the drug’s ability to interact with specific biological targets. For instance, the structural rigidity and electronic properties of oxadiazoles can facilitate the inhibition of enzymes or receptors that are overexpressed in cancer cells, potentially leading to the development of new chemotherapeutic agents.

Vasodilatory Effects

The oxadiazole moiety has been associated with vasodilatory effects, which can be harnessed in the treatment of cardiovascular diseases . By inducing relaxation in the vascular smooth muscle, compounds like 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride may help in reducing blood pressure and improving blood flow, thus serving as a basis for developing new antihypertensive drugs.

Anticonvulsant Properties

Research has indicated that oxadiazole derivatives exhibit anticonvulsant properties . This suggests that they can be used in the development of treatments for seizure disorders. The mechanism of action may involve modulation of neurotransmitter release or ion channel activity, contributing to the stabilization of neuronal firing rates.

Antidiabetic Activity

The incorporation of amide and sulphonamide groups in oxadiazole compounds has been shown to enhance antidiabetic activities . This implies that 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride could play a role in the synthesis of new antidiabetic medications, possibly by influencing insulin release or glucose metabolism.

Material Science: High-Energy Materials

Oxadiazoles are known for their energetic behavior, making them suitable as high-energy materials . The specified compound could be utilized in the design of propellants or explosives, where the controlled release of energy is crucial. Its stability and positive heat of formation make it a candidate for such applications.

Pharmaceutical Compounds: Bioisosteres

In pharmaceuticals, oxadiazoles can act as bioisosteres, replacing other functional groups to improve the drug’s properties, such as stability or bioavailability . 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride could be used to modify existing drugs, enhancing their therapeutic profile without significantly altering their biological activity.

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9;/h8-9,12H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCPXQYZJVKYLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2CCCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid](/img/structure/B1379124.png)

methanone hydrobromide](/img/structure/B1379128.png)

![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)